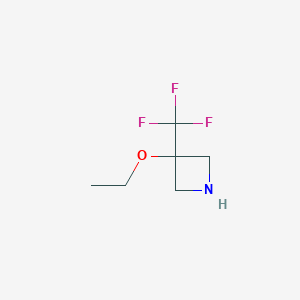

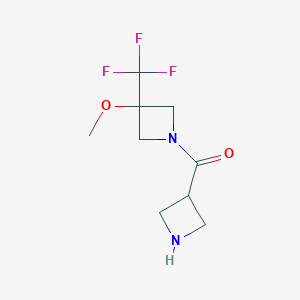

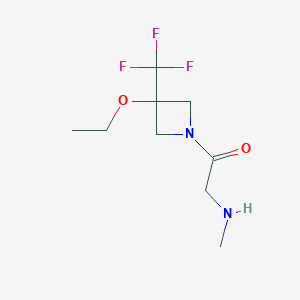

3-Ethoxy-3-(trifluoromethyl)azetidine

概要

説明

Synthesis Analysis

The synthesis of azetidines, including 3-Ethoxy-3-(trifluoromethyl)azetidine, is an important yet undeveloped research area . The synthetic chemistry of azetidine is considered remarkable due to their ubiquity in natural products and importance in medicinal chemistry . They are excellent candidates for ring-opening and expansion reactions . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis

The molecular weight of this compound is 169.14 g/mol. The InChI code is 1S/C5H8F3NO.ClH/c1-10-4 (2-9-3-4)5 (6,7)8;/h9H,2-3H2,1H3;1H .Chemical Reactions Analysis

Azetidines are known for their potential in peptidomimetic and nucleic acid chemistry . They also possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira and Michael additions . The tertiary benzylic alcohols of the 4-membered rings are selectively activated using Brønsted acid catalysis and reacted with simple alcohols to form the ethers and maintain the oxetane ring intact .Physical and Chemical Properties Analysis

This compound is a solid substance . It is stable under normal conditions and incompatible with strong oxidizing agents .科学的研究の応用

Synthesis and Transformation

- Kenis et al. (2013) developed a five-step procedure for synthesizing cis-1-tosyl-2-tosyloxymethyl-3-(trifluoromethyl)aziridine, starting from 1-ethoxy-2,2,2-trifluoroethanol. This process includes steps like imination, aziridination, ester reduction, hydrogenation, and N-,O-ditosylation. They demonstrated the reactivity of this compound with sulfur and oxygen nucleophiles, enabling its use as a building block for synthesizing functionalized aziridines, azetidines, and benzo-fused dithianes, oxathianes, dioxanes, and (thio)morpholines (Kenis et al., 2013).

- Another study by Dao Thi et al. (2018) involved synthesizing 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones from corresponding 3-benzyloxy-β-lactams. These were transformed into new building blocks like 3-chloro-4-(trifluoromethyl)azetidin-2-one, which served as precursors for constructing CF3-containing aminopropanes, 1,3-oxazinanes, 1,3-oxazinan-2-ones, and aziridines (Dao Thi et al., 2018).

Chemical Reactivity and Applications

- Kenis et al. (2012) developed a method for creating nonactivated 1-alkyl-2-(trifluoromethyl)azetidines, assessing their reactivity profile through quaternization and regiospecific ring opening. This study highlights the distinct reactivity compared to azetidines with different electron-withdrawing groups at C2 (Kenis et al., 2012).

- Singh et al. (2008) explored the synthesis and reactions of azetidines, azetin-2-ones, and other related compounds. They demonstrated that these compounds react with electrophiles and nucleophiles, leading to useful amides, alkenes, and amines. Azetidines were synthesized from various acyclic precursors and used in the production of cyclic products like piperidines, pyrrolidines, and pyrroles (Singh et al., 2008).

Advanced Applications in Medicinal Chemistry

- Wang and Duncton (2020) presented a straightforward synthesis of azetidine-3-amines from a stable commercial material. This method is significant in medicinal chemistry, as it allows for the late-stage azetidinylation of approved drugs and other pharmacologically active compounds (Wang & Duncton, 2020).

作用機序

Target of Action

Azetidines, in general, are known to be important building blocks in organic synthesis and medicinal chemistry .

Mode of Action

Azetidines are known for their unique reactivity driven by considerable ring strain . This reactivity can be triggered under appropriate reaction conditions .

Biochemical Pathways

Azetidines are known to play a significant role in various synthetic transformations . The trifluoromethyl group also plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Result of Action

Azetidines are known to be used as motifs in drug discovery, polymerization, and chiral templates .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin or if inhaled . It causes skin irritation and serious eye irritation. It may cause respiratory irritation . It is recommended to handle with gloves .

将来の方向性

As a research chemical, 3-Ethoxy-3-(trifluoromethyl)azetidine has potential for future studies in the field of synthetic chemistry. The synthetic chemistry of azetidine constitutes an important yet undeveloped research area, in spite of their ubiquity in natural products and importance in medicinal chemistry . Their aptness as amino acid surrogates along with their potential in peptidomimetic and nucleic acid chemistry is considered remarkable .

Relevant Papers The papers analyzed for this response include "Recent advances in synthetic facets of immensely reactive azetidines" , "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2- (Azetidin- or Oxetan-3-Ylidene)Acetates" , and "Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols" .

生化学分析

Biochemical Properties

3-Ethoxy-3-(trifluoromethyl)azetidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction conditions . The nature of these interactions can vary, with some involving covalent bonding while others may involve non-covalent interactions such as hydrogen bonding or van der Waals forces.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of key signaling pathways, leading to changes in gene expression that can alter cellular behavior . Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the context. For instance, the compound may bind to the active site of an enzyme, preventing substrate binding and thus inhibiting enzyme activity . Alternatively, it may induce conformational changes in the enzyme that enhance its activity. Changes in gene expression can also result from the compound’s interaction with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular behavior, including alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At higher doses, it may induce toxic or adverse effects, including cellular damage or apoptosis . Threshold effects have been observed, where a specific dosage range produces optimal results, while deviations from this range can lead to diminished efficacy or increased toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels . For example, it may inhibit enzymes involved in glycolysis or the citric acid cycle, thereby affecting energy production and cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. Transporters and binding proteins play a crucial role in its localization and accumulation. The compound’s interaction with these transporters can influence its distribution, potentially leading to its accumulation in specific cellular compartments or tissues . This distribution pattern can affect the compound’s overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence energy production and metabolic processes. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and influence gene expression.

特性

IUPAC Name |

3-ethoxy-3-(trifluoromethyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO/c1-2-11-5(3-10-4-5)6(7,8)9/h10H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNLWDRMNXEECH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CNC1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide](/img/structure/B1477355.png)